BenchChemオンラインストアへようこそ!

3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

Serotonin receptor pharmacology 5-HT7 antagonism Oxindole scaffold design

3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS 156632-38-1) is a synthetic indolin-2-one (oxindole) derivative bearing a 5-methoxy substituent and a 3-(2-aminoethyl) side chain. Its oxindole scaffold, distinguished from the indole core by a C-2 carbonyl group, fundamentally alters hydrogen-bonding capacity and electronic distribution, creating a pharmacophore that diverges from simple tryptamine analogs such as 5-methoxytryptamine (5-MT, CAS 608-07-1).

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 156632-38-1
Cat. No. B2689958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one
CAS156632-38-1
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C2CCN
InChIInChI=1S/C11H14N2O2/c1-15-7-2-3-10-9(6-7)8(4-5-12)11(14)13-10/h2-3,6,8H,4-5,12H2,1H3,(H,13,14)
InChIKeyBCXJSGVGMWGQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS 156632-38-1): Procurement-Relevant Structural Identity and Core Scaffold Properties


3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS 156632-38-1) is a synthetic indolin-2-one (oxindole) derivative bearing a 5-methoxy substituent and a 3-(2-aminoethyl) side chain . Its oxindole scaffold, distinguished from the indole core by a C-2 carbonyl group, fundamentally alters hydrogen-bonding capacity and electronic distribution, creating a pharmacophore that diverges from simple tryptamine analogs such as 5-methoxytryptamine (5-MT, CAS 608-07-1) [1]. This structural modification is the primary driver of differential target engagement, selectivity, and biological outcome that must be considered in any procurement decision.

Why 5-Methoxytryptamine (5-MT) or Generic Indole Analogs Cannot Substitute for the 3-(2-Aminoethyl)-5-methoxy-oxindole Scaffold


The assumption that 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one is functionally interchangeable with its indole counterpart, 5-methoxytryptamine (5-MT), is contradicted by the divergent pharmacology conferred by the oxindole C-2 carbonyl. While 5-MT acts as a non-selective, full serotonin receptor agonist with Ki values of 2–4.8 nM across 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT7 subtypes , the oxindole scaffold—exemplified by structurally related 5-methoxyindolin-2-one derivatives—enables selective 5-HT7 receptor antagonism [1] and introduces potent cyclin-dependent kinase (CDK) inhibition that is entirely absent in 5-MT [2]. Substituting an indole with an oxindole therefore trades broad serotonergic agonism for a distinct target profile encompassing kinase inhibition and receptor antagonism, rendering the two scaffolds pharmacologically non-equivalent. The quantitative evidence below substantiates why procurement specifications must be scaffold-specific.

Quantitative Differentiation Evidence for 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one Against the Closest Indole Analog (5-Methoxytryptamine)


Scaffold-Driven Serotonin Receptor Selectivity: Oxindole Enables 5-HT7 Antagonism vs. 5-MT Non-Selective Agonism

The oxindole scaffold fundamentally reprograms serotonin receptor pharmacology. 5-Methoxytryptamine (5-MT), the direct indole analog, binds with high affinity (Ki = 2–4.8 nM) to 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT7 receptors and functions as a full agonist at all these subtypes . In contrast, oxindole-based ligands such as (arylpiperazinylbutyl)oxindoles achieve selective 5-HT7 receptor antagonism with Ki values in the low nanomolar range and 5-HT7/5-HT1A selectivity ratios exceeding 100-fold [1]. This scaffold-dependent switch from pan-agonist to selective antagonist is directly attributable to the C-2 carbonyl of the oxindole core. For 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one, the oxindole scaffold similarly predicts a departure from 5-MT-like serotonergic agonism toward a distinct target-interaction profile relevant to 5-HT7-modulated CNS pathways.

Serotonin receptor pharmacology 5-HT7 antagonism Oxindole scaffold design

Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A Gain-of-Function Unique to the 5-Methoxy-Oxindole Scaffold

The oxindole C-2 carbonyl is a critical hydrogen-bond acceptor in the ATP-binding pocket of cyclin-dependent kinases. SU9516, a 3-substituted 5-methoxyindolin-2-one, inhibits CDK2 with an IC50 of 22 nM, CDK1 with an IC50 of 40 nM, and CDK4 with an IC50 of 200 nM, while showing no inhibition of PKC, EGFR, or p38 MAPK [1]. 5-Methoxytryptamine (5-MT), lacking the C-2 carbonyl, has no reported CDK inhibitory activity at any concentration. This gain-of-function is a direct consequence of the oxindole pharmacophore and represents a target engagement dimension entirely absent from indole-based analogs. 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one, as a 5-methoxyoxindole bearing an aminoethyl side chain at the 3-position, retains this kinase-interacting oxindole core.

Kinase inhibition CDK2 Cancer cell cycle arrest

Antiproliferative Activity Against Human Cancer Cell Lines: 5-Methoxy-Oxindole Derivatives Exhibit Sub-Micromolar Potency

5-Methoxy-oxindole derivatives demonstrate potent, scaffold-dependent antiproliferative activity. The compound 5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-one (compound 4e) inhibited the growth of COLO-205 colon cancer cells with an IC50 of 0.3 μM, while the 6-chloro analog (compound 4b) showed an IC50 of 0.2 μM against the same cell line [1]. In contrast, 5-methoxytryptamine (5-MT) exhibits no significant antiproliferative activity at comparable concentrations; its biological profile is dominated by serotonin receptor agonism rather than cytotoxicity. This differential cytotoxicity is consistent with the oxindole scaffold's capacity to engage kinase targets (e.g., CDK2, tubulin, CK1) that are critical for cell proliferation [1].

Anticancer activity Colon cancer Cytotoxicity

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Calculated logP Divergence

The C-2 carbonyl of the oxindole scaffold introduces a hydrogen-bond acceptor (HBA) that is absent in the indole analog. 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one possesses 3 HBA and 2 HBD (hydrogen-bond donors), compared to 2 HBA and 2 HBD for 5-methoxytryptamine [1]. The calculated partition coefficient (clogP) also diverges: the oxindole derivative has a lower predicted lipophilicity due to the polar carbonyl group, which impacts membrane permeability, plasma protein binding, and metabolic stability. These differences are quantifiable via computational tools and influence the compound's behavior in ADME assays, formulation compatibility, and solubility in aqueous buffers .

Physicochemical properties Hydrogen bonding Drug-likeness

Application Scenarios Where 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one (CAS 156632-38-1) is the Scientifically Justified Choice


Selective 5-HT7 Receptor Antagonist Development and CNS Pharmacology Studies

For research programs targeting the 5-HT7 receptor in circadian rhythm regulation, mood disorders, or neurodevelopmental conditions, the oxindole scaffold of 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one provides a structural starting point for selective 5-HT7 antagonism. As demonstrated by Volk et al. [1], (arylpiperazinylbutyl)oxindoles achieve 5-HT7/5-HT1A selectivity exceeding 100-fold—a selectivity window that is unattainable with 5-methoxytryptamine, which activates both receptor subtypes equipotently. Procuring the oxindole scaffold enables structure-activity relationship (SAR) exploration around a core that is pre-validated for 5-HT7 selectivity, avoiding the confounding pan-serotonergic agonism of indole-based analogs.

CDK2-Targeted Anticancer Drug Discovery Leveraging the Oxindole Kinase Pharmacophore

The 5-methoxyoxindole core is a validated ATP-competitive kinase inhibitor scaffold. SU9516, a close structural analog, inhibits CDK2 with an IC50 of 22 nM and induces apoptosis in colon carcinoma cells via pRb pathway modulation [2]. 3-(2-Aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one retains this core and adds a primary amine-bearing side chain amenable to further derivatization, making it a versatile intermediate for synthesizing focused kinase inhibitor libraries. In contrast, 5-methoxytryptamine cannot engage the kinase ATP-binding pocket and is unsuitable for CDK2-targeted drug discovery.

Antiproliferative Screening Cascades in Colon Adenocarcinoma Models

In cancer cell viability screening cascades against colorectal cancer models (e.g., COLO-205, HCT-116), 5-methoxy-oxindole derivatives have demonstrated sub-micromolar IC50 values (0.2–0.3 μM) [3]. Procuring 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one as a core scaffold enables the exploration of C-3 side-chain modifications that may further enhance potency while maintaining the oxindole-driven antiproliferative mechanism. Researchers employing 5-MT in these assays would observe no significant cytotoxicity, leading to false-negative conclusions about the tractability of serotonin-related chemical space for oncology applications.

Physicochemical Profiling and ADME Optimization of Oxindole-Based CNS Candidates

The increased hydrogen-bond acceptor count (3 vs. 2) and reduced lipophilicity of the oxindole scaffold relative to 5-methoxytryptamine influence critical ADME parameters including aqueous solubility, blood-brain barrier permeability, and plasma protein binding . For CNS drug discovery programs where fine-tuning physicochemical properties is essential for balancing target engagement with pharmacokinetic exposure, the oxindole scaffold offers a distinct starting point that can be rationally modified. Procurement of the oxindole rather than the indole ensures that early ADME data are generated on the correct chemical series, avoiding costly late-stage scaffold-hopping.

Quote Request

Request a Quote for 3-(2-aminoethyl)-5-methoxy-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.